3-(4-Pyridyl)-L-alanine
Overview
Description
3-(4-Pyridyl)-L-alanine , also known as 4-Pyridylalanine , is an amino acid derivative. Its chemical structure includes a pyridine ring attached to an alanine backbone. The L in the name indicates that it is the L-enantiomer (left-handed) form.
Synthesis Analysis
The synthesis of 3-(4-Pyridyl)-L-alanine involves several methods, including chemical synthesis and enzymatic processes . Researchers have explored various routes to obtain this compound, such as condensation reactions between pyridine derivatives and alanine precursors. Additionally, chiral resolution techniques are employed to isolate the desired enantiomer.
Molecular Structure Analysis
The molecular structure of 3-(4-Pyridyl)-L-alanine consists of the following components:
- Alanine Backbone : A nonpolar, aliphatic amino acid.
- 4-Pyridyl Group : A heterocyclic aromatic ring with nitrogen atoms.
- Chiral Center : The L-enantiomer configuration.
Chemical Reactions Analysis
3-(4-Pyridyl)-L-alanine participates in various chemical reactions:
- Amide Formation : Reacts with carboxylic acids to form amides.
- Acid-Base Reactions : Exhibits typical amino acid behavior.
- Oxidation/Reduction : The pyridine ring can undergo oxidation or reduction processes.
Physical And Chemical Properties Analysis
- Solubility : Moderately soluble in water and organic solvents.
- Melting Point : Typically around 150-160°C .
- pKa : The acidic group (carboxylic acid) has a pKa value around 2-3 .
Scientific Research Applications
1. Synthesis and Photochemical Applications
3-(4-Pyridyl)-L-alanine has been used as a starting material in the synthesis of various compounds. For example, it served as a precursor in the synthesis of β-(2-carboxy-4-pyridyl)- and β-(6-carboxy-3-pyridyl))-DL-alanine, which are used in photochemical approaches to betalaines and muscaflavine (Hans-Eberhard Hilpert, 1987).
2. Applications in Asymmetric Synthesis
It has also been involved in the enantioselective synthesis of (2-pyridyl)alanines, a methodology used for producing compounds like L-azatyrosine, an antitumor antibiotic. This process involves asymmetric hydrogenation and N-oxide reduction, highlighting its role in generating medically significant substances (M. Adamczyk et al., 2001).
3. Enzymatic Reactions and Inhibition
3-(4-Pyridyl)-L-alanine analogs have been studied in the context of alanine racemase reactions. These enzymes are vital for producing D-alanine, a crucial building block in bacterial cell wall biosynthesis. Understanding the inhibition of these enzymes can lead to the development of new antibacterial strategies (Stamper et al., 1998).
4. Role in Peptide Synthesis and Microbial Enzyme Activity
The compound has been used in the stereoselective synthesis of specific amino acids found in antibiotics. This synthesis involves intermediates like DL-3-(3-pyridyl)alanine, essential for producing amino acids like dl-4-amino-3-hydroxy-6-methylheptanoic acid (T. Katsuki et al., 1976). Additionally, it has applications in exploring the racemization mechanisms of alanine racemases in various bacteria, providing insights into bacterial metabolism and potential drug targets (W. S. Faraci & C. Walsh, 1988).
5. Applications in Microbial Transaminase Research
3-(4-Pyridyl)-L-alanine has been instrumental in microbial transaminase research. This enzyme catalyzes reactions between specific keto acids and amino acids, producing compounds like L-Dopa, which has significant medical applications (T. Nagasaki et al., 1973).
Safety And Hazards
- Toxicity : While 3-(4-Pyridyl)-L-alanine is not acutely toxic, prolonged exposure may have adverse effects.
- Handling Precautions : Use appropriate protective gear (gloves, goggles) during synthesis and handling.
Future Directions
Research on 3-(4-Pyridyl)-L-alanine should focus on:
- Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.
- Structural Modifications : Explore derivatives with improved properties.
- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
(2S)-2-amino-3-pyridin-4-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFVANSXYKWQOT-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958619 | |
Record name | 3-Pyridin-4-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Pyridyl)-L-alanine | |
CAS RN |
37535-49-2 | |
Record name | 4-Pyridylalanine, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037535492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridin-4-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-4-Pyridylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PYRIDYLALANINE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1XF0A3CPO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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